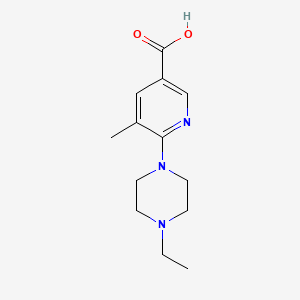

6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid

Description

6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid (CAS: 1355204-44-2; molecular formula: C₁₃H₂₀N₃O₂) is a nicotinic acid derivative featuring a 4-ethylpiperazine substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. Its InChIKey (HBQJAKDBLZASJR-UHFFFAOYSA-N) confirms its structural uniqueness . This compound is of interest in medicinal chemistry due to its piperazine moiety, a common pharmacophore in central nervous system (CNS) therapeutics.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H19N3O2/c1-3-15-4-6-16(7-5-15)12-10(2)8-11(9-14-12)13(17)18/h8-9H,3-7H2,1-2H3,(H,17,18) |

InChI Key |

HBQJAKDBLZASJR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key reactions due to its structural features:

1.1 Esterification

The carboxylic acid group undergoes esterification with alcohols in the presence of acid catalysts (e.g., HCl, H2SO4) or coupling agents like DCC (N,N′-dicyclohexylcarbodiimide). This reaction is critical for modifying solubility or enabling further conjugation.

1.2 Amidation

Amide formation occurs via reaction with amines (e.g., primary/secondary amines) under conditions such as heating or using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate).

1.3 Substitution on the Piperazine Ring

The piperazine moiety can undergo alkylation or acylation. For example, alkyl halides (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) react with the nitrogen atoms under basic conditions (e.g., NaH) .

1.4 Oxidation of the Pyridine Ring

The pyridine ring can be oxidized using strong oxidizing agents like KMnO4 or H2O2 under acidic or basic conditions, leading to hydroxylated or oxidized derivatives.

1.5 Acid-Base Reactions

The carboxylic acid group participates in acid-base chemistry, reacting with bases (e.g., NaOH) to form salts or with alcohols to form esters.

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol, HCl | Reflux at 70–80°C for 2–4 hours | Methyl ester derivative |

| Amidation | Amine (e.g., NH2R), HATU, DIPEA | Room temperature to 50°C, DMF or DCM solvent | Amide derivative |

| Piperazine Alkylation | Methyl iodide, NaH | Dry THF, 0°C to room temperature | Alkylated piperazine derivative |

| Pyridine Oxidation | KMnO4, H2O2 | Acidic (H2SO4) or basic (KOH) conditions | Hydroxylated or oxidized pyridine |

| Acid-Base Reaction | NaOH | Aqueous solution, room temperature | Sodium salt of the compound |

Key Observations :

-

Esterification and amidation are often used to improve pharmacokinetic properties or enable conjugation with biomolecules.

-

Substitution on the piperazine ring enhances structural diversity for medicinal chemistry applications .

-

Oxidation of the pyridine ring alters electronic properties, influencing biological activity.

Major Reaction Products

The compound’s transformations yield distinct derivatives with varied properties:

3.1 Ester and Amide Derivatives

-

Methyl ester : Used in prodrug design to enhance membrane permeability.

-

Amide derivatives : Employed in targeted therapies due to improved stability and selectivity.

3.2 Alkylated Piperazine Derivatives

3.3 Oxidized Pyridine Derivatives

-

Hydroxylated pyridine : May act as a hydrogen bond donor, affecting binding affinity.

Experimental Validation

Reaction outcomes are typically monitored using:

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-tubercular agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The carboxylic acid group (vs. methyl ester in 1355225-47-6) improves water solubility and may enhance binding to polar receptor sites .

Pharmacological and Biochemical Properties

Receptor Affinity and Structure-Activity Relationships (SAR)

- 5-HT1A Receptor : Piperazine-containing analogs, such as those synthesized in Scheme 1 (), demonstrate that substituents on the piperazine ring (e.g., ethyl, isopropyl) modulate 5-HT1A affinity. Ethyl groups balance steric bulk and hydrophobicity, optimizing receptor interactions .

- Synthetic Flexibility : The ethylpiperazine moiety allows for further derivatization, as seen in intermediates like 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinaldehyde (CAS: 1355220-08-4), which serve as precursors for Schiff base formation or reductive amination .

Biological Activity

6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a piperazine moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS) and other physiological systems.

Research indicates that this compound interacts with several receptors and enzymes, influencing various biological pathways. Notably, it has been shown to act as a modulator of GPR6, a G protein-coupled receptor implicated in neurodegenerative diseases and mood disorders .

Furthermore, its affinity for nicotinic acetylcholine receptors (nAChRs) suggests a role in cognitive enhancement and neuroprotection . The compound's ability to inhibit certain pathways involved in inflammation and cancer progression has also been highlighted .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound in various biological models:

- Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the activation of antioxidant pathways.

- Anti-inflammatory Activity : The compound has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Cancer Research : Preliminary studies suggest that it may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Data Summary

Case Studies

- Neurodegenerative Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a protective role against neurodegeneration.

- Inflammation Model : A study using a mouse model of acute inflammation showed that treatment with this compound significantly reduced inflammatory markers and improved recovery times compared to controls.

Q & A

Q. Q1: What are the key synthetic pathways for 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a chlorinated nicotinic acid derivative (e.g., ethyl 6-chloro-5-methylnicotinate) with 4-ethylpiperazine in a polar aprotic solvent (e.g., THF or acetonitrile) under reflux conditions, with triethylamine as a base to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of chlorinated precursor to amine) and controlled reflux times (12–24 hours). Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Microwave-assisted synthesis can reduce reaction times but may require empirical adjustment of dielectric heating parameters .

Q. Q2: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

Methodological Answer: Multi-modal characterization is essential:

- NMR (¹H, ¹³C, DEPT-135) confirms substituent placement via coupling patterns (e.g., methyl group at C5 vs. C6) and piperazine ring integration .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z: calculated via exact mass tools).

- X-ray crystallography resolves stereochemical ambiguities, particularly for crystalline derivatives .

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹). Discrepancies between experimental and theoretical data require iterative refinement of synthetic protocols .

Q. Q3: What theoretical frameworks guide the pharmacological study of this compound, and how are they applied experimentally?

Methodological Answer: Research is anchored in receptor-ligand interaction theories (e.g., lock-and-key model) and quantitative structure-activity relationship (QSAR) principles. For example:

- Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinity to target receptors (e.g., 5-HT1A, acetylcholinesterase) using crystal structures from the Protein Data Bank .

- Pharmacophore modeling identifies critical functional groups (e.g., ethylpiperazine for solubility, nicotinic acid for hydrogen bonding). Experimental validation involves radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A affinity) and enzyme inhibition assays (Ellman’s method for acetylcholinesterase) .

Advanced Research Questions

Q. Q4: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for neurological targets?

Methodological Answer: SAR optimization involves systematic structural modifications:

- Piperazine substituents : Replace ethyl with bulkier groups (e.g., benzyl) to enhance lipophilicity and blood-brain barrier penetration. Evaluate via logP measurements (HPLC) and in vitro permeability assays (Caco-2 cells) .

- Nicotinic acid modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to stabilize receptor interactions. Test using competitive binding assays with isoform-specific antibodies .

- Statistical design : Apply factorial design (2^k factors) to assess synergistic effects of multiple substitutions on IC50 values .

Q. Q5: What computational strategies resolve contradictions between in silico predictions and in vitro/in vivo data?

Methodological Answer: Discrepancies often arise from oversimplified force fields or solvent effects. Mitigation strategies include:

- Molecular dynamics (MD) simulations (AMBER, GROMACS) to model solvation and conformational flexibility over 100+ ns trajectories .

- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with minor structural differences (e.g., methyl vs. ethyl groups) .

- Meta-analysis : Cross-validate computational results with experimental datasets (e.g., ChEMBL, PubChem) to identify outliers and refine predictive models .

Q. Q6: How can AI-driven platforms enhance the efficiency of synthesizing and testing derivatives of this compound?

Methodological Answer: AI integration accelerates iterative design:

- Generative models (e.g., GPT-4 for Chemistry, ChemBERTa) propose novel derivatives with optimized ADMET profiles .

- Automated synthesis : Robotic platforms (e.g., Chemspeed) execute parallel reactions under AI-optimized conditions (temperature, catalyst loading) .

- High-throughput screening (HTS) : Machine learning classifiers prioritize compounds for biological testing based on structural fingerprints (e.g., ECFP4) .

Data Contradiction and Validation

Q. Q7: How should researchers address inconsistencies in reported binding affinities across studies?

Methodological Answer: Contradictions may stem from assay variability (e.g., cell line differences, buffer pH). Resolution steps:

- Standardization : Adopt validated protocols (e.g., NIH Assay Guidance Manual) for radioligand binding assays .

- Cross-laboratory replication : Share compounds and protocols via collaborations (e.g., NIH Molecular Libraries Program) .

- Meta-regression analysis : Statistically adjust for confounding variables (e.g., protein concentration, incubation time) using R or Python .

Methodological Innovation

Q. Q8: What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

Methodological Answer: Beyond flash chromatography:

- Preparative HPLC : Use C18 columns with trifluoroacetic acid (0.1% in H2O/ACN) for high-resolution separation of polar byproducts .

- Membrane filtration : Tangential flow filtration (TFF) removes macromolecular impurities (e.g., catalysts) .

- Ionic liquid-assisted crystallization : Enhances crystal purity by disrupting hydrogen-bonded aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.